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Compound of Interest

Compound Name: TNK-6123

Cat. No.: B1681325

In-Depth Technical Guide: TNK-6123

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue
of emivirine (also known as MKC-442). It was specifically designed to exhibit improved activity
against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1), particularly
those harboring the common Tyr181Cys and Lys103Asn mutations in the reverse transcriptase
enzyme. Research has demonstrated that TNK-6123 possesses a significantly greater
inhibitory effect against these resistant mutants compared to its parent compound, emivirine.

Chemical Structure and Properties

TNK-6123 is characterized by a uracil core structure with key substitutions that enhance its
binding affinity and flexibility within the NNRTI binding pocket of HIV-1 reverse transcriptase.

Chemical Structure:

o |[UPAC Name: 1-(ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)-pyrimidine-2,4(1H,3H)-
dione

e SMILES:0=C1NC(C(C(C)C)=C(N1COCC)SC2CCCCC2)=0

e CAS Number: 251481-69-3[1]
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e Molecular Formula: C16H26N203S[1]
e Molecular Weight: 326.45 g/mol [1]

The key structural feature of TNK-6123 is the C6-thiocyclohexyl group, which was incorporated
to provide greater conformational flexibility. This allows the molecule to adapt more effectively
to the altered topography of the drug-binding pocket in resistant mutant forms of reverse
transcriptase.

Physicochemical Properties

Property Value Reference
Molecular Weight 326.45 g/mol [1]
Molecular Formula C16H26N203S [1]
CAS Number 251481-69-3 [1]

Mechanism of Action: Inhibition of HIV-1 Reverse
Transcriptase

As a non-nucleoside reverse transcriptase inhibitor, TNK-6123 functions through a mechanism
of allosteric inhibition. It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse
transcriptase, which is distinct from the active site where nucleoside analogues bind. This
binding event induces a conformational change in the enzyme, distorting the polymerase active
site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA.
This effectively halts the viral replication cycle.

The following diagram illustrates the signaling pathway of NNRTI-mediated inhibition of HIV-1
replication.
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NNRTI Mechanism of Action

Experimental Protocols
Synthesis of TNK-6123

While a detailed, step-by-step synthesis protocol for TNK-6123 is not publicly available in full,
the general synthesis of emivirine analogues involves a multi-step process. The synthesis of
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related compounds has been described in the literature. A plausible synthetic workflow, based
on these publications, is outlined below.

Starting Materials
(Uracil Derivative)

Alkylation at N1 Position Halogenation at C6 Position Thiolation with CycIohexanethioD—P@
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General Synthetic Workflow for TNK-6123

Anti-HIV Activity Assay

The anti-HIV activity of TNK-6123 is typically evaluated using a cell-based assay. A common
method involves the use of MT-4 cells, a human T-cell line that is highly susceptible to HIV-1
infection.

Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in a cell
culture system. The concentration of the compound that inhibits viral replication by 50% (ECso)
is determined.

General Protocol:

o Cell Preparation: MT-4 cells are cultured in an appropriate medium (e.g., RPMI 1640)
supplemented with fetal bovine serum and antibiotics.

e Compound Dilution: A serial dilution of TNK-6123 is prepared in the culture medium.

 Infection: MT-4 cells are infected with a known titer of an HIV-1 strain (e.g., wild-type or a
drug-resistant mutant).

o Treatment: The diluted TNK-6123 is added to the infected cell cultures.

 Incubation: The treated and infected cells are incubated for a period of 4-5 days at 37°C in a
humidified atmosphere with 5% COa.

o Quantification of Viral Replication: The extent of viral replication is determined by measuring
a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay
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(ELISA).

o Data Analysis: The ECso value is calculated by plotting the percentage of inhibition of p24
production against the concentration of TNK-6123.

Quantitative Data

The primary advantage of TNK-6123 lies in its potent activity against NNRTI-resistant HIV-1
strains. The following table summarizes the reported inhibitory activity of TNK-6123 compared

to emivirine.
Fold
Compound HIV-1 Strain ECso (M) Difference vs. Reference
Emivirine
Tyrl81Cys Data not ~30-fold more
TNK-6123 .
mutant available potent
Lys103Asn Data not ~30-fold more
TNK-6123 ,
mutant available potent
o Tyrl81Cys Data not
Emivirine ) -
mutant available
o Lys103Asn Data not
Emivirine -
mutant available

Note: While the primary literature states a ~30-fold greater inhibitory effect, the specific ECso
values were not available in the accessed resources.

Conclusion

TNK-6123 represents a significant advancement in the design of non-nucleoside reverse
transcriptase inhibitors with a strong potential for treating infections with drug-resistant HIV-1.
Its unique structural modification, the C6-thiocyclohexyl group, confers the necessary flexibility
to effectively inhibit key mutant forms of the reverse transcriptase enzyme. Further preclinical
and clinical evaluation of TNK-6123 and its analogues is warranted to fully assess its
therapeutic potential in the management of HIV/AIDS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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